molecular formula C19H19N5O B1684373 2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide CAS No. 301326-22-7

2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide

Cat. No.: B1684373
CAS No.: 301326-22-7
M. Wt: 333.4 g/mol
InChI Key: LKTNEXPODAWWFM-UHFFFAOYSA-N
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Description

CH 223191, also known as 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a synthetic antagonist for the aryl hydrocarbon receptor (AhR). This receptor is a ligand-dependent transcription factor that senses a wide range of structurally different exogenous and endogenous molecules. CH 223191 is particularly effective against halogenated aromatic hydrocarbons such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and is used extensively in scientific research to study AhR-related pathways and toxicities .

Mechanism of Action

Target of Action

CH-223191 is a synthetic antagonist for the cytosolic aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . It plays a crucial role in various biological processes, including the modulation of the canonical pathway of AhR during several chronic diseases .

Mode of Action

CH-223191 exerts a ligand-selective antagonism . It is more effective on halogenated aromatic hydrocarbons such as the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons . CH-223191 blocks TCDD-mediated nuclear translocation and DNA binding of AhR . It inhibits TCDD-induced luciferase activity .

Biochemical Pathways

The AhR pathway is particularly activated in the kidney under chronic intermittent hypoxia (CIH) conditions . CH-223191, as an AhR antagonist, decreases CIH-induced blood pressure during the animal’s active period . Moreover, in the kidney tissue, the AhR antagonist reduces the level of CYP1A1, a hallmark protein of AhR activation .

Pharmacokinetics

It’s known that ch-223191 is soluble in dmso . More research is needed to fully understand the pharmacokinetic properties of CH-223191.

Result of Action

CH-223191 has been shown to have significant effects at the molecular and cellular levels. For instance, it prevents the induction of cytochrome P450 1A1 by TCDD in HepG2 cells and in livers of mice . It also potentiates the MDMA-induced serotonergic neurotoxicity as shown by a lower density of serotonin transporter in the co-treated group (MDMA + CH-223191) .

Action Environment

The action of CH-223191 can be influenced by environmental factors. For instance, the compound is shipped and stored at room temperature, and it needs to be protected from light . Furthermore, the effectiveness of CH-223191 can be influenced by the physiological conditions of the organism, such as the presence of CIH conditions .

Preparation Methods

CH 223191 is synthesized through a series of chemical reactions involving pyrazole derivatives. The preparation typically involves the following steps:

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

CH 223191 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-6-4-5-7-17(13)23-22-15-8-9-16(14(2)12-15)21-19(25)18-10-11-20-24(18)3/h4-12H,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTNEXPODAWWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=NN3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058698, DTXSID001045956
Record name CH 223191
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1‐Methyl‐N‐{2‐methyl‐4‐[(1E)‐2‐(2‐ methylphenyl)diazen‐1‐yl]phenyl}‐1H‐pyrazole‐5‐carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301326-22-7
Record name CH-223191
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301326227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CH 223191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CH-223191
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CH-223191
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYE7315Z4C
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of CH-223191?

A1: CH-223191 is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR) [, , , , , ].

Q2: How does CH-223191 interact with AhR?

A2: CH-223191 binds to the AhR, preventing the binding of agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) []. This prevents AhR activation and downstream signaling.

Q3: What are the downstream effects of CH-223191's interaction with AhR?

A3: By antagonizing AhR, CH-223191 inhibits various cellular processes regulated by this receptor, including:

  • Suppression of Cytochrome P450 Enzyme Expression: CH-223191 effectively blocks TCDD-mediated induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are key target genes of AhR [, , , , ].
  • Modulation of Immune Responses: CH-223191 can prevent the AhR-mediated suppression of immune responses, including the induction of regulatory T cells and the suppression of Th17 cell differentiation [, , , , , , ].
  • Inhibition of Cell Proliferation and Promotion of Apoptosis: In certain cancer cell lines, CH-223191 has been shown to inhibit cell proliferation and promote apoptosis, potentially through the modulation of Bcl-2 family proteins like MCL1 [, ].

Q4: Does CH-223191 exhibit any agonist activity on AhR?

A4: Unlike some known AhR antagonists, CH-223191 has not demonstrated any detectable agonist-like activity on AhR [].

Q5: What are the potential therapeutic applications of CH-223191?

A5: Given its ability to modulate AhR activity, CH-223191 holds promise for therapeutic applications in several areas:

  • Prevention of TCDD-Induced Toxicity: CH-223191 has demonstrated efficacy in preventing TCDD-induced liver toxicity and wasting syndrome in mouse models [].
  • Cancer Therapy: Studies suggest CH-223191's potential as an anti-cancer agent by inhibiting the growth of specific cancer cell lines [, , ].
  • Treatment of Inflammatory and Autoimmune Diseases: Modulation of AhR activity by CH-223191 may be beneficial in managing inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis, where AhR signaling plays a complex role [, , , ].
  • Mitigation of Cigarette Smoke-Induced Lung Injury: Research suggests that CH-223191 may protect against cigarette smoke-induced lung inflammation by modulating AhR activity in the lungs [, ].

Q6: What is the molecular formula and weight of CH-223191?

A6: While the provided research does not explicitly state the molecular formula and weight of CH-223191, these can be determined from its chemical name, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide.

Q7: Is there any spectroscopic data available for CH-223191?

A7: The provided research papers do not provide detailed spectroscopic data for CH-223191.

Q8: Has any structure-activity relationship (SAR) studies been conducted on CH-223191?

A8: The provided research papers primarily focus on CH-223191's biological activity and do not delve into detailed SAR studies.

Q9: What in vitro models have been used to study the effects of CH-223191?

A9: Various cell lines have been employed in in vitro studies, including:

  • Murine and Human Hepatoma Cell Lines: These models have been used to investigate CH-223191's impact on AhR activation, CYP1A1 induction, and xenobiotic metabolism [, , ].
  • Immune Cells: Mouse and human T cells and macrophages have been used to study CH-223191's effects on cytokine production, T cell differentiation, and immune regulation [, , , , , ].
  • Cancer Cell Lines: Different cancer cell lines, including those derived from breast cancer, leukemia, and osteosarcoma, have been used to investigate the compound's potential anti-cancer effects [, , , ].

Q10: What in vivo models have been employed to evaluate CH-223191?

A10:

  • Rodent Models: Mice have been extensively used to assess the efficacy of CH-223191 in preventing TCDD-induced toxicity, ameliorating colitis and tumorigenesis, and protecting against cigarette smoke-induced lung inflammation [, , , ].

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